N-ethyl[1-(2-hydroxyethyl)-2-imino-10-methyl-5-oxo(1,6-dihydropyridino[2,3-d]p yridino[1,2-a]pyrimidin-3-yl)]carboxamide
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Description
N-ethyl[1-(2-hydroxyethyl)-2-imino-10-methyl-5-oxo(1,6-dihydropyridino[2,3-d]p yridino[1,2-a]pyrimidin-3-yl)]carboxamide is a useful research compound. Its molecular formula is C17H19N5O3 and its molecular weight is 341.371. The purity is usually 95%.
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Scientific Research Applications
Heterocyclic Compound Synthesis
Heterocyclic compounds are a significant focus of chemical research due to their diverse applications, particularly in pharmaceuticals. For instance, the synthesis of 1,2,4-triazolo[1,5-c]pyrimidines from enamino nitriles via O-ethylformimides illustrates the complexity and creativity involved in heterocyclic synthesis. These compounds are obtained through a multi-step process involving the conversion of enamino nitriles to O-ethylformimides, followed by reactions with semicarbazide and dichlorotriphenylphosphorane, eventually leading to the desired heterocyclic compounds (Wamhoff, Kroth, & Strauch, 1993).
Antimicrobial Activity
Research into the antimicrobial activity of novel compounds is vital for the development of new drugs. A study on the synthesis and antimicrobial activity of 5-hydroxymethyl-8-methyl-2-(N-arylimino)-pyrano[2,3-c]pyridine-3-(N-aryl)-carboxamides demonstrates this, where compounds were synthesized and evaluated for their efficacy against bacterial and fungal strains, showing significant activity in some cases (Zhuravel et al., 2005).
Biological Evaluation for Pharmacological Properties
Evaluating synthesized compounds for their pharmacological properties, such as anticancer and anti-inflammatory activities, is another critical area of research. For example, novel pyrazolopyrimidines derivatives were synthesized and assessed for their anticancer and anti-5-lipoxygenase agents, providing valuable insights into the structure-activity relationships and potential therapeutic applications of these compounds (Rahmouni et al., 2016).
Properties
IUPAC Name |
N-ethyl-7-(2-hydroxyethyl)-6-imino-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5O3/c1-3-19-16(24)11-9-12-15(21(7-8-23)13(11)18)20-14-10(2)5-4-6-22(14)17(12)25/h4-6,9,18,23H,3,7-8H2,1-2H3,(H,19,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOQFHPSYIKVQLU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1=CC2=C(N=C3C(=CC=CN3C2=O)C)N(C1=N)CCO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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